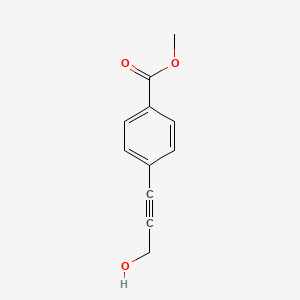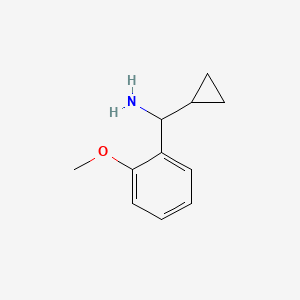
(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl is an organic compound with the molecular formula C11H15NO It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2-methoxybenzyl chloride with cyclopropylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boron tribromide in dichloromethane.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
- 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
- 1-(2-Methoxyphenyl)cyclopropyl)methanamine
- 1-(4-Bromophenyl)cyclopropyl)methanamine
Comparison: (1R)CYCLOPROPYL(2-METHOXYPHENYL)METHYLAMINE-HCl is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
属性
CAS 编号 |
535925-80-5 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
cyclopropyl-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8,11H,6-7,12H2,1H3 |
InChI 键 |
FBGNVBWSHSMXFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(C2CC2)N |
规范 SMILES |
COC1=CC=CC=C1C(C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


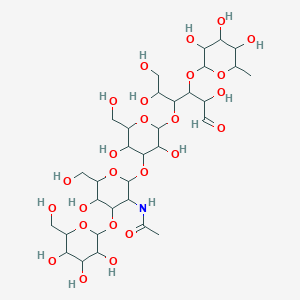
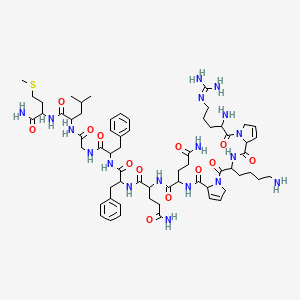
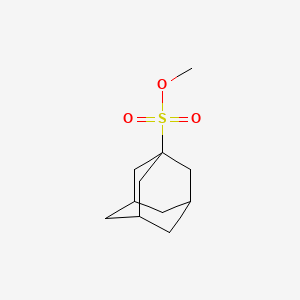
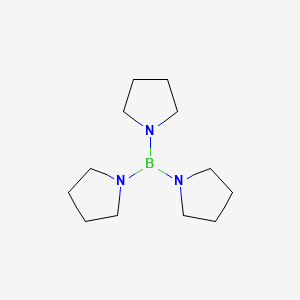
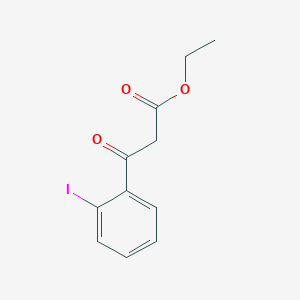
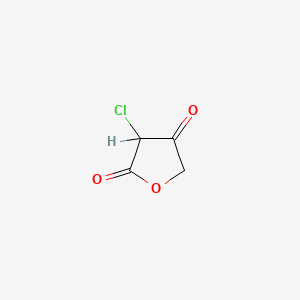
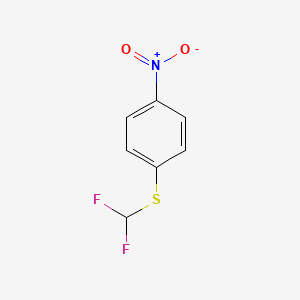
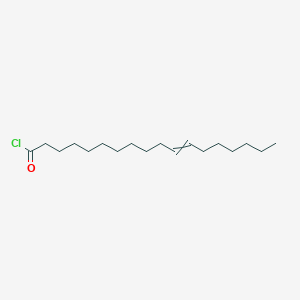
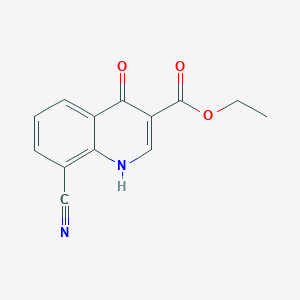
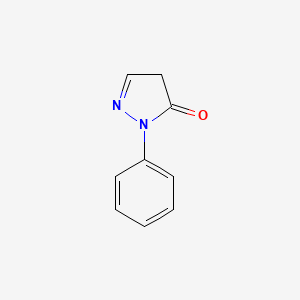
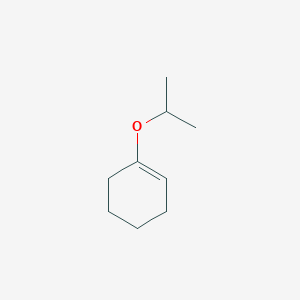
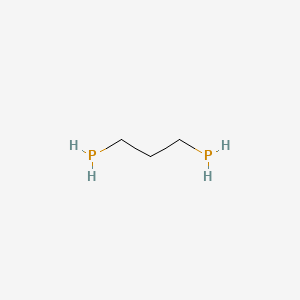
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)
